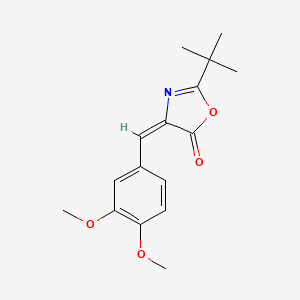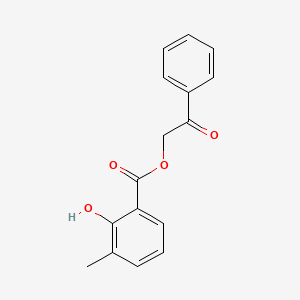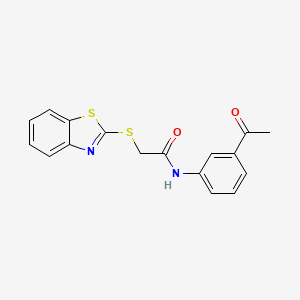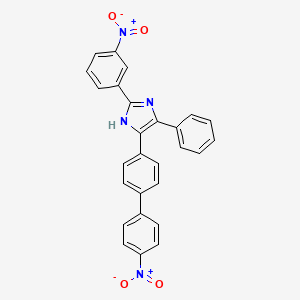-lambda~5~-phosphane](/img/structure/B14949493.png)
[(2-Methoxyphenyl)imino](triphenyl)-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-METHOXYPHENYL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxyphenyl group and a triphenylphosphanimine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE typically involves the reaction of triphenylphosphine with a suitable methoxyphenyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of N-(2-METHOXYPHENYL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE may involve large-scale batch or continuous processes. The use of advanced catalytic systems and automated reactors ensures efficient and cost-effective production. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.
化学反应分析
Types of Reactions
N-(2-METHOXYPHENYL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The methoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
N-(2-METHOXYPHENYL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of N-(2-METHOXYPHENYL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique reactivity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The pathways involved in these processes are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms.
相似化合物的比较
Similar Compounds
N-(2-METHOXYPHENYL)-TRIPHENYLPHOSPHINE: Similar structure but lacks the lambda5-phosphanimine moiety.
TRIPHENYLPHOSPHINE OXIDE: An oxidized form with different reactivity.
METHOXYBENZENE DERIVATIVES: Compounds with similar aromatic structures but different functional groups.
Uniqueness
N-(2-METHOXYPHENYL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE is unique due to its combination of a methoxyphenyl group and a triphenylphosphanimine moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C25H22NOP |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
(2-methoxyphenyl)imino-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C25H22NOP/c1-27-25-20-12-11-19-24(25)26-28(21-13-5-2-6-14-21,22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2-20H,1H3 |
InChI 键 |
ZZNMCTCMXPQIGW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B14949417.png)
![1-{[3-(2-chlorophenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperidine-4-carboxamide](/img/structure/B14949431.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B14949439.png)

![3,3,7,8-tetramethyl-11-(5-nitrothiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14949451.png)



![N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B14949478.png)
![N-[(1Z)-3-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14949494.png)
![N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-phenylacetamide](/img/structure/B14949495.png)


![N-[2-(phenylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B14949506.png)
